molecular formula C19H21N3O4S B2697561 Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-24-5

Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2697561
CAS RN: 868144-24-5
M. Wt: 387.45
InChI Key: IJSOQVHIJDNCOL-UHFFFAOYSA-N
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Description

The compound contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity . The compound also contains an allyl group and a carboxylate ester group, which could potentially be involved in various chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including those with allyl groups, has been extensively studied due to their potential biological activities and applications in medicinal chemistry. For instance, research on the synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones and related compounds has shown these entities to possess anti-HIV-1 activity, indicating the relevance of pyrimidine derivatives in antiviral research (Danel, Pedersen, & Nielsen, 1998). Similarly, the regioselective synthesis of 1-allyl- and 1-arylmethyl uracil and thymine derivatives highlights the chemical versatility and synthetic interest in pyrimidine scaffolds for developing novel compounds (Malik, Singh, & Kumar, 2005).

Potential Biological Activities

The research into pyrimidine derivatives often targets their potential biological activities. For example, the study of 2,4-diamino-5-benzylpyrimidines as antibacterial agents explores alkenyl derivatives with high activity against anaerobic organisms, underscoring the antimicrobial potential of pyrimidine-based compounds (Roth et al., 1989). This indicates a potential area of application for allyl-substituted pyrimidine derivatives in addressing bacterial infections.

Catalytic Applications

Beyond biomedical applications, pyrimidine derivatives also show promise in catalysis. The palladium-catalyzed exchange of allylic groups of ethers and esters with active hydrogen compounds demonstrates the utility of allylic pyrimidine derivatives in synthetic organic chemistry, offering new pathways for the synthesis of complex molecules (Takahashi, Miyake, & Hata, 1972).

properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-6-8-26-18(24)12-11(3)20-16-14(13(12)15-10(2)7-9-27-15)17(23)22(5)19(25)21(16)4/h6-7,9,13,20H,1,8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSOQVHIJDNCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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